1-([2,4'-Bipyridin]-3-ylmethyl)-3-cyclohexylurea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-[(2-pyridin-4-ylpyridin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c23-18(22-16-6-2-1-3-7-16)21-13-15-5-4-10-20-17(15)14-8-11-19-12-9-14/h4-5,8-12,16H,1-3,6-7,13H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXARWUHIOKRTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,4’-Bipyridin]-3-ylmethyl)-3-cyclohexylurea typically involves the coupling of a bipyridine derivative with a cyclohexylurea precursor. One common method is the reaction of 3-(bromomethyl)-2,4’-bipyridine with cyclohexylisocyanate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-([2,4’-Bipyridin]-3-ylmethyl)-3-cyclohexylurea can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.
Reduction: Reduction of the bipyridine moiety can yield dihydrobipyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bipyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the bipyridine ring under mild conditions.
Major Products
Oxidation: Bipyridinium salts.
Reduction: Dihydrobipyridine derivatives.
Substitution: Substituted bipyridine derivatives with various functional groups.
Scientific Research Applications
1-([2,4’-Bipyridin]-3-ylmethyl)-3-cyclohexylurea has several applications in scientific research:
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to bind metal ions.
Mechanism of Action
The mechanism of action of 1-([2,4’-Bipyridin]-3-ylmethyl)-3-cyclohexylurea involves its interaction with metal ions. The bipyridine moiety acts as a chelating agent, binding to metal ions and forming stable complexes. These metal complexes can participate in various biochemical and catalytic processes, influencing molecular targets and pathways. For example, in biological systems, the compound may interact with metalloproteins and enzymes, modulating their activity and function .
Comparison with Similar Compounds
Comparison with Similar Urea Derivatives
Structural Analogues
The structural uniqueness of 1-([2,4'-Bipyridin]-3-ylmethyl)-3-cyclohexylurea lies in its bipyridinylmethyl substituent. Key comparisons with other urea derivatives include:
Table 1: Structural and Functional Comparison
Key Observations :
- The bipyridinyl group in the target compound likely enhances π-π stacking interactions compared to Cyclamide’s sulfonyl group, which improves aqueous solubility but reduces aromatic interactions.
Physicochemical and Functional Properties
Electrochemical Behavior: ’s bipyridinium derivatives exhibit reversible redox behavior in cyclic voltammetry (CV), with redox potentials influenced by substituents . The target compound’s bipyridinyl group may similarly enable redox activity, though specific data is unavailable.
Collision Cross-Section (CCS) :
’s benzylpiperidine-urea derivative has a CCS of 180.4 Ų for [M+H]+ , which is lower than typical sulfonylureas (e.g., Cyclamide) due to reduced polarity. The target compound’s CCS is hypothesized to fall between 180–190 Ų, aligning with its intermediate polarity.
Table 3: Predicted CCS Data (Hypothetical)
| Adduct Type | Predicted m/z | Estimated CCS (Ų) |
|---|---|---|
| [M+H]+ | ~330 | 182–188 |
| [M+Na]+ | ~352 | 190–195 |
Q & A
Basic: What methodological approaches are recommended for optimizing the synthesis of 1-([2,4'-Bipyridin]-3-ylmethyl)-3-cyclohexylurea?
Answer:
Synthetic optimization should integrate computational reaction path searches (e.g., quantum chemical calculations) with iterative experimental validation. For example, the ab initio molecular dynamics approach described in ICReDD’s framework can predict transition states and intermediates, narrowing down optimal reaction conditions (e.g., solvent polarity, temperature) . Statistical design of experiments (DoE) methods, such as factorial designs, can systematically reduce trial-and-error experimentation by identifying critical variables (e.g., stoichiometry, catalyst loading) .
Basic: How can researchers validate the structural characterization of this compound, particularly its regioselectivity?
Answer:
Combine high-resolution NMR (e.g., H/C, 2D-COSY) with computational simulations (e.g., density functional theory (DFT)-predicted chemical shifts) to resolve ambiguities in regioselectivity. Cross-referencing experimental NMR data with theoretical predictions (as in Table S1–S4 of ) ensures accurate assignment of bipyridinyl and cyclohexyl moieties . Mass spectrometry (HRMS-ESI) and X-ray crystallography (if crystalline) further confirm molecular integrity .
Basic: What bioactivity screening strategies are suitable for this urea derivative?
Answer:
Prioritize target-specific assays based on structural analogs (e.g., kinase inhibition or GPCR modulation common in bipyridinyl-urea compounds). Use phenotypic screening in microbial or cell-based systems (e.g., zoospore regulation assays, as in ) to identify unexpected bioactivity. Dose-response curves and time-resolved measurements enhance reproducibility .
Advanced: How can computational tools improve the design of derivatives with enhanced binding affinity?
Answer:
Leverage molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics (MD) simulations to model interactions with target proteins (e.g., ATP-binding pockets). Free-energy perturbation (FEP) calculations quantify binding energy differences between substituents (e.g., cyclohexyl vs. aryl groups). Validate predictions with isothermal titration calorimetry (ITC) .
Advanced: What mechanistic insights can be gained from kinetic and thermodynamic profiling of its reactions?
Answer:
Use stopped-flow kinetics and Eyring plot analysis to differentiate concerted vs. stepwise mechanisms in urea bond formation. Microkinetic modeling, coupled with in situ FTIR or Raman spectroscopy, identifies rate-limiting steps (e.g., nucleophilic attack vs. proton transfer). Contrast experimental activation energies with DFT-computed values to resolve discrepancies .
Advanced: What reactor design considerations are critical for scaling up synthesis?
Answer:
Adopt continuous-flow reactors to enhance heat/mass transfer for exothermic bipyridinyl coupling steps. Membrane separation technologies (e.g., nanofiltration) can purify intermediates efficiently, as classified under CRDC’s RDF2050104 . Computational fluid dynamics (CFD) simulations optimize mixing efficiency and residence time distribution .
Advanced: How should researchers address contradictions between experimental and theoretical data (e.g., NMR, reaction yields)?
Answer:
Systematic error analysis is essential. For NMR mismatches, re-examine solvent effects or conformational flexibility using MD simulations. For yield discrepancies, apply response surface methodology (RSM) to isolate confounding variables (e.g., trace moisture in anhydrous conditions). Cross-validate with independent synthetic routes .
Advanced: What strategies ensure stability of this compound under varying pH and temperature conditions?
Answer:
Conduct accelerated stability studies (ICH Q1A guidelines) using HPLC-UV to monitor degradation products (e.g., hydrolysis of the urea moiety). pH-rate profiles and Arrhenius plots quantify degradation kinetics. Stabilizers like cyclodextrins or co-solvents (e.g., DMSO) can mitigate hydrolysis .
Advanced: How can synergistic effects with co-administered bioactive agents be systematically studied?
Answer:
Employ combination index (CI) methods (Chou-Talalay) in cell-based assays. Fractional inhibitory concentration (FIC) analysis identifies synergism/antagonism. Mechanistic studies (e.g., transcriptomics) elucidate pathways affected by the compound-coagent interplay, as demonstrated in microbial communication models .
Advanced: What structure-activity relationship (SAR) methodologies are most effective for bipyridinyl-urea analogs?
Answer:
Use matched molecular pair (MMP) analysis to correlate substituent changes (e.g., bipyridinyl methylation) with activity cliffs. 3D-QSAR (CoMFA/CoMSIA) maps electrostatic/hydrophobic fields guiding affinity. Validate with site-directed mutagenesis of target proteins (e.g., residue-specific binding via SPR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
